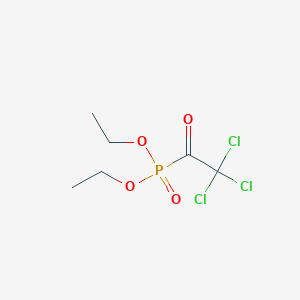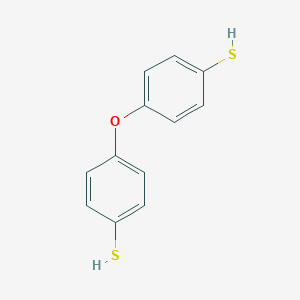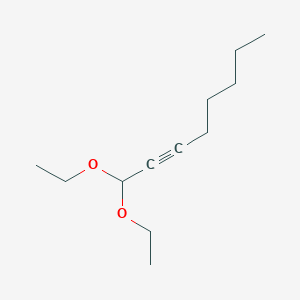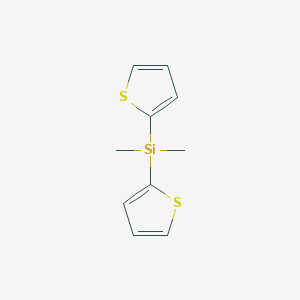
Dimethyldi(2-thienyl)silan
Übersicht
Beschreibung
Dimethyldi(2-thienyl)silane is an organosilicon compound with the molecular formula C10H12S2Si. It consists of a silicon atom bonded to two methyl groups and two thiophene rings.
Wissenschaftliche Forschungsanwendungen
Dimethyldi(2-thienyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyldi(2-thienyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with thiophene in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for dimethyldi(2-thienyl)silane are not widely documented, the general principles of organosilicon chemistry apply. Industrial synthesis would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Safety protocols and environmental considerations are also crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyldi(2-thienyl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the original substituents.
Wirkmechanismus
The mechanism of action of dimethyldi(2-thienyl)silane involves its interaction with molecular targets through its silicon and thiophene components. The silicon atom can form bonds with various functional groups, while the thiophene rings can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to modulate biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Dimethyldiphenylsilane: Similar structure but with phenyl groups instead of thiophene rings.
Dimethylbis(trimethylsilyl)silane: Contains trimethylsilyl groups instead of thiophene rings.
Dimethylbis(phenylthio)silane: Features phenylthio groups instead of thiophene rings.
Uniqueness: Dimethyldi(2-thienyl)silane is unique due to the presence of thiophene rings, which impart distinct electronic and structural properties. These properties make it particularly useful in applications requiring specific interactions with other molecules, such as in organic electronics and advanced materials .
Eigenschaften
IUPAC Name |
dimethyl(dithiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCHUCVMGSCQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504481 | |
| Record name | Dimethyldi(thiophen-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17888-49-2 | |
| Record name | Dimethyldi(thiophen-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


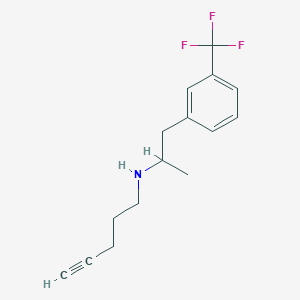


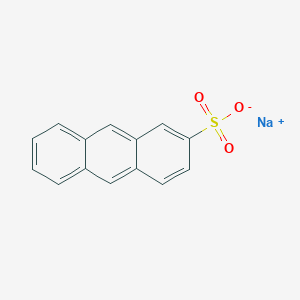
![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)



